

Comprehensive Structural and Functional Analysis of N-Ethylpiperidine-3-Carboxamide

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Compound of Interest

Compound Name: *N-ethylpiperidine-3-carboxamide*

CAS No.: 4138-28-7

Cat. No.: B6142767

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Executive Summary

N-Ethylpiperidine-3-carboxamide (often referred to as N-ethylnipecotamide) is a piperidine-based scaffold characterized by a secondary carboxamide moiety at the C3 position.^[1] Unlike its 2-carboxamide analogs (common in local anesthetics like bupivacaine), the 3-carboxamide series serves primarily as a versatile pharmacophore in Fragment-Based Drug Design (FBDD). It functions as a critical intermediate in the synthesis of platelet aggregation inhibitors, CCR5 antagonists, and Cathepsin K inhibitors.

This guide details the molecular architecture, synthetic pathways, and physicochemical behavior of this entity, distinguishing it from its ring-substituted isomer (1-ethylpiperidine-3-carboxamide).

Part 1: Molecular Architecture & Stereochemistry

Structural Definition

The molecule consists of a saturated six-membered nitrogenous ring (piperidine) substituted at the meta position (C3) relative to the ring nitrogen.

- IUPAC Name:

-ethylpiperidine-3-carboxamide

- CAS Registry Number: 4138-28-7 (Free Base), 112989-90-9 (Hydrochloride)

- Molecular Formula:

[2][3]

- Molecular Weight: 156.23 g/mol [3]

Critical Distinction: The "N-ethyl" nomenclature in this specific context refers to the ethyl group attached to the amide nitrogen, leaving the piperidine ring nitrogen unsubstituted (secondary amine). This free amine is the reactive handle for further derivatization in medicinal chemistry libraries.

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain.[4] The stereochemical preference of the C3-carboxamide substituent is governed by 1,3-diaxial interactions.

- Equatorial Preference: The bulky carboxamide group () preferentially occupies the equatorial position. The axial conformer suffers from steric repulsion with the axial hydrogens at C1 and C5.
- Chirality: Carbon-3 is a chiral center. While often synthesized as a racemate (), the biological activity of its derivatives (e.g., in CCR5 binding) is frequently enantioselective, often favoring the ()-enantiomer depending on the target pocket topology.

Physicochemical Profile

The molecule exhibits amphiphilic properties due to the coexistence of a basic secondary amine and a neutral amide.

Property	Value / Characteristic	Relevance to Drug Design
pKa (Ring N)	~10.8 - 11.2	Highly basic; exists as a cation at physiological pH (7.4).
pKa (Amide N)	~15-17	Neutral; acts as a Hydrogen Bond Donor (HBD).
LogP	~-0.3 - 0.6	Low lipophilicity due to polarity; high water solubility.
H-Bond Donors	2 (Ring NH, Amide NH)	Critical for receptor anchoring.
H-Bond Acceptors	2 (Ring N, Carbonyl O)	Facilitates water solubility and ligand binding.

Part 2: Synthetic Routes & Process Chemistry[5][6][7]

Synthesis strategies prioritize the protection of the ring nitrogen to prevent self-polymerization or regio-isomeric side reactions during amide coupling.

Primary Pathway: Amidation of Protected Nipecotic Acid

This is the standard laboratory protocol yielding high purity.

Reagents:

- Starting Material:
 - Boc-nipecotic acid (1-Boc-piperidine-3-carboxylic acid).
- Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (Hydroxybenzotriazole).
- Amine Source: Ethylamine (2.0 M in THF).
- Deprotection: Trifluoroacetic acid (TFA) or HCl in Dioxane.

Step-by-Step Protocol:

- Activation: Dissolve

-Boc-nipecotic acid (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 30 minutes to form the active ester.

- Coupling: Add Ethylamine (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (formation of intermediate).[5]

- Workup: Dilute with DCM, wash with 1M HCl, saturated

, and brine. Dry over

and concentrate.

- Deprotection: Redissolve the intermediate in DCM. Add TFA (10 eq) at 0°C. Stir for 2 hours. Evaporate TFA. Neutralize with basic resin or

to obtain the free base, or precipitate as HCl salt.

Alternative Pathway: Hydrogenation

Industrial scale-up may utilize the catalytic hydrogenation of

-ethylnicotinamide (pyridine precursor).

- Catalyst:

(Adams' catalyst) or

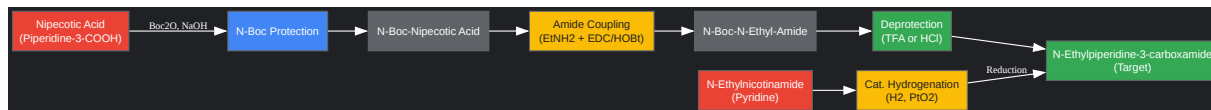
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- Conditions: 50 psi

, Acetic Acid solvent.

- Note: This yields the racemate and requires careful control to prevent ring opening.

Visualizing the Synthetic Logic



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Figure 1: Comparative synthetic workflows. The Protection-Coupling-Deprotection route (top) offers higher regioselectivity compared to the direct hydrogenation of pyridine derivatives (bottom).

Part 3: Pharmacological Applications & SAR[9][10]

The **N-ethylpiperidine-3-carboxamide** structure is rarely the final drug; it is a privileged scaffold. Its value lies in the secondary amine's ability to act as a "linker" to lipophilic domains, creating "Type 6" or "Type 7" inhibitors.

Platelet Aggregation Inhibitors

Research indicates that bis-nipecotamides (two piperidine-3-carboxamide units linked via the ring nitrogens) are potent inhibitors of platelet aggregation.

- Mechanism: The amide moiety interacts with anionic sites on the platelet membrane, while the linker (attached to the ring N) spans a hydrophobic pocket.
- SAR Insight: The ethyl group on the amide is optimal for steric fit; larger groups (butyl, benzyl) on the amide nitrogen often decrease potency due to steric clash with the receptor surface [1].

Cathepsin K Inhibition

In osteoporosis research, this scaffold serves as the P3 binding element.[6]

- Role: The piperidine ring occupies the S3 subsite of the Cathepsin K enzyme. The carboxamide carbonyl forms hydrogen bonds with the backbone of the enzyme's active site, stabilizing the inhibitor-enzyme complex [2].

CCR5 Antagonists (HIV Entry)

Derivatives where the ring nitrogen is sulfonylated show promise as CCR5 antagonists.

- Logic: The basic piperidine nitrogen is capped with a sulfonyl group to modulate pKa and lipophilicity, while the carboxamide interacts with the extracellular loops of the GPCR [3].

Part 4: Analytical Characterization

To validate the synthesis of **N-ethylpiperidine-3-carboxamide**, the following spectral signatures are diagnostic.

Proton NMR (¹H-NMR, 400 MHz,)

- 1.15 ppm (t, 3H): Methyl protons of the -ethyl group.
- 3.28 ppm (m, 2H): Methylene protons of the -ethyl group ().
- 2.8 - 3.1 ppm (m, 4H): Ring protons adjacent to the nitrogen (C2 and C6). Diagnostic of the free amine (shifts downfield if protonated/substituted).
- 2.4 ppm (m, 1H): Methine proton at C3 (chiral center).
- 5.8 - 6.5 ppm (br s, 1H): Amide NH proton (exchangeable with).

Mass Spectrometry (ESI-MS)

- : Calculated: 157.13 m/z. Observed: 157.1 m/z.
- Fragmentation: Loss of the ethylamine group () or cleavage of the amide bond are common fragmentation pathways.

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